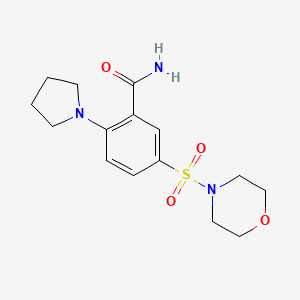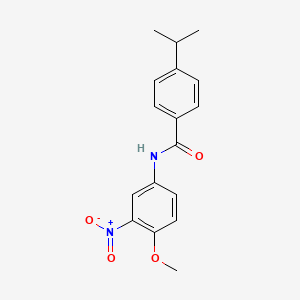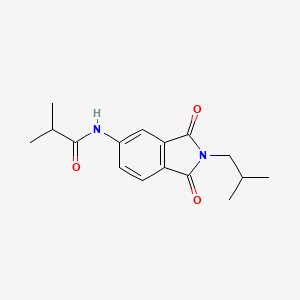
5-(4-morpholinylsulfonyl)-2-(1-pyrrolidinyl)benzamide
Descripción general
Descripción
5-(4-morpholinylsulfonyl)-2-(1-pyrrolidinyl)benzamide, commonly known as MSB, is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields. MSB is a small molecule that belongs to the class of sulfonylureas, which are widely used as hypoglycemic agents in the treatment of type 2 diabetes. However, MSB has been found to have broader applications beyond diabetes treatment, including as a tool in scientific research.
Mecanismo De Acción
MSB acts as a selective blocker of the KATP channel, which is a type of ion channel found in various tissues, including the pancreas, heart, and brain. KATP channels play a crucial role in regulating cellular metabolism and excitability, and their dysfunction has been implicated in various diseases, including diabetes, cardiovascular disease, and neurological disorders. MSB binds to the sulfonylurea receptor subunit of the KATP channel, leading to the closure of the channel and subsequent inhibition of cellular activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of MSB are primarily related to its role as a KATP channel blocker. In the pancreas, MSB has been shown to stimulate insulin secretion by blocking the KATP channels in beta cells, leading to an increase in intracellular calcium levels and subsequent insulin release. In the heart, MSB has been shown to have a protective effect against ischemia-reperfusion injury by blocking the KATP channels in cardiac myocytes, leading to a reduction in calcium overload and subsequent cell death. In the brain, MSB has been shown to have a modulatory effect on neuronal excitability by blocking the KATP channels in neurons, leading to a reduction in neurotransmitter release and subsequent synaptic activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MSB in lab experiments is its specificity as a KATP channel blocker. MSB has been shown to have a high affinity for the sulfonylurea receptor subunit of the KATP channel, making it a highly selective tool for studying the role of KATP channels in various tissues and diseases. Additionally, MSB is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective option for lab experiments. However, one of the limitations of using MSB is its potential off-target effects, as it may interact with other ion channels or receptors in addition to the KATP channel. Additionally, the use of MSB in vivo may be limited by its poor bioavailability and rapid metabolism.
Direcciones Futuras
There are several potential future directions for research involving MSB. One area of interest is the development of more potent and selective KATP channel blockers based on the structure of MSB. Additionally, further studies are needed to elucidate the role of KATP channels in various diseases and to determine the potential therapeutic applications of KATP channel blockers such as MSB. Finally, the use of MSB in combination with other drugs or therapies may be explored to enhance its efficacy and reduce potential side effects.
Aplicaciones Científicas De Investigación
MSB has been extensively studied for its potential application as a research tool in various fields, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, MSB has been used as a selective blocker of the ATP-sensitive potassium (KATP) channel, which plays a crucial role in regulating neuronal excitability. MSB has also been found to have potential applications in cancer research, where it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, MSB has been used to study the role of KATP channels in cardiovascular disease, where it has been shown to have a protective effect against ischemia-reperfusion injury.
Propiedades
IUPAC Name |
5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c16-15(19)13-11-12(3-4-14(13)17-5-1-2-6-17)23(20,21)18-7-9-22-10-8-18/h3-4,11H,1-2,5-10H2,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOUPQBNXFDVCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-{[(4-tert-butylphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B4399910.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]benzamide](/img/structure/B4399919.png)
![N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B4399923.png)
![4-(allyloxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4399929.png)
![N-phenyl-4-[(phenylacetyl)amino]benzamide](/img/structure/B4399934.png)
![2-{2-chloro-4-[(cyclooctylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B4399935.png)
![3-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B4399942.png)
![2-{2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4399951.png)
![5-[4-(allyloxy)phenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4399955.png)
![4-{3-[(1-chloro-2-naphthyl)oxy]propyl}morpholine hydrochloride](/img/structure/B4399967.png)


![1-methyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]piperazine hydrochloride](/img/structure/B4400004.png)
![4-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4400010.png)